Methyl (8Z,11Z)-8,11-eicosadienoate
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Overview
Description
Methyl (8Z,11Z)-8,11-eicosadienoate is a methyl ester of eicosadienoic acid, a polyunsaturated fatty acid. This compound is characterized by the presence of two double bonds in the 8th and 11th positions of the carbon chain, both in the cis configuration (denoted by “Z”). It is commonly used in various scientific research fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (8Z,11Z)-8,11-eicosadienoate can be synthesized through the esterification of eicosadienoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the extraction of eicosadienoic acid from natural sources, followed by its esterification. The process may include steps such as purification, concentration, and esterification under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (8Z,11Z)-8,11-eicosadienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated methyl eicosanoate.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated methyl eicosanoate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl (8Z,11Z)-8,11-eicosadienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based lubricants and surfactants.
Mechanism of Action
The biological effects of methyl (8Z,11Z)-8,11-eicosadienoate are primarily mediated through its interaction with cell membranes and signaling pathways. The compound can be incorporated into phospholipids in cell membranes, altering their fluidity and function. It also modulates the activity of enzymes involved in lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Methyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate: Another polyunsaturated fatty acid methyl ester with additional double bonds.
18-methyl-8Z,11Z,14Z-nonadecatrienoic acid: A similar long-chain fatty acid with a different carbon chain length and double bond configuration.
Uniqueness
Methyl (8Z,11Z)-8,11-eicosadienoate is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to modulate cell membrane structure and function makes it particularly valuable in biological and medical research .
Properties
CAS No. |
54600-59-8 |
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Molecular Formula |
C21H38O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
methyl (8Z,11Z)-icosa-8,11-dienoate |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14H,3-9,12,15-20H2,1-2H3/b11-10-,14-13- |
InChI Key |
ZKWFNMCEQQQMRX-XVTLYKPTSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\CCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCC=CCC=CCCCCCCC(=O)OC |
Origin of Product |
United States |
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